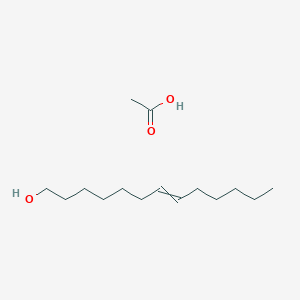![molecular formula C14H25N B14635872 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine CAS No. 56649-34-4](/img/structure/B14635872.png)
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine is an organic compound characterized by a cyclohexene ring substituted with a methyl and isopropyl group, and a pyrrolidine ring attached to the cyclohexene
Vorbereitungsmethoden
The synthesis of 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the cyclohexene ring, which can be achieved through the Birch reduction of anisole followed by acid hydrolysis. The methyl and isopropyl groups are introduced via alkylation reactions.
Reaction Conditions: The cyclohexene intermediate is then reacted with pyrrolidine under conditions that promote nucleophilic substitution, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control, optimizing yield and purity.
Analyse Chemischer Reaktionen
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the double bond in the cyclohexene ring to a single bond, yielding a saturated cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd-C), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the type of reaction, such as ketones from oxidation, saturated hydrocarbons from reduction, and halogenated compounds from substitution.
Wissenschaftliche Forschungsanwendungen
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways and its use as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Wirkmechanismus
The mechanism by which 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine exerts its effects involves interactions with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing biochemical pathways.
Pathways Involved: It can affect signaling pathways, such as those involved in cell growth, apoptosis, or metabolic regulation, depending on its specific interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine can be compared with other similar compounds:
Eigenschaften
CAS-Nummer |
56649-34-4 |
|---|---|
Molekularformel |
C14H25N |
Molekulargewicht |
207.35 g/mol |
IUPAC-Name |
1-(3-methyl-6-propan-2-ylcyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H25N/c1-11(2)13-7-6-12(3)10-14(13)15-8-4-5-9-15/h10-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
BAKQXNNANPKYTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(=C1)N2CCCC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


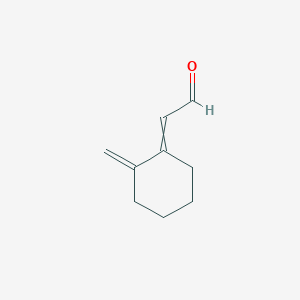


![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)
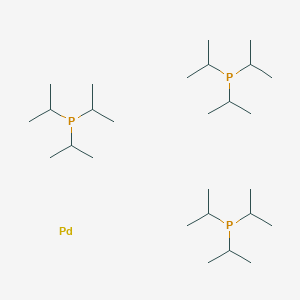
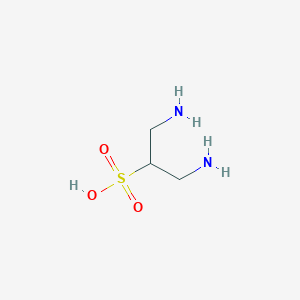

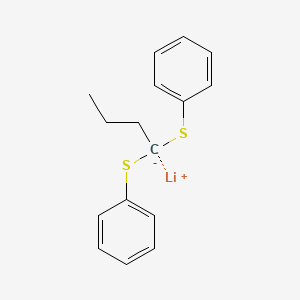

![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
